molecular formula C23H19N5O2S B11418986 N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B11418986
M. Wt: 429.5 g/mol
InChI Key: HZNGGSPRRKJTOR-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-N-(2,4-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a dimethylphenyl group, and a triazoloquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N-(2,4-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazoloquinazoline core.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through sulfonylation reactions using reagents such as benzenesulfonyl chloride.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached via substitution reactions, often using dimethylphenylamine as a starting material.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-N-(2,4-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(BENZENESULFONYL)-N-(2,4-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-N-(2,4-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-TRIS(4-AMINOPHENYL)-1,3,5-TRIAZINE: A triazine derivative with similar structural features.

    4,4’,4’'-(1,3,5-TRIAZINE-2,4,6-TRIYL)TRIANILINE: Another triazine-based compound with comparable functional groups.

Uniqueness

3-(BENZENESULFONYL)-N-(2,4-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is unique due to its combination of a triazoloquinazoline core with benzenesulfonyl and dimethylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H19N5O2S

Molecular Weight

429.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-N-(2,4-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C23H19N5O2S/c1-15-12-13-19(16(2)14-15)24-21-18-10-6-7-11-20(18)28-22(25-21)23(26-27-28)31(29,30)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,24,25)

InChI Key

HZNGGSPRRKJTOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5)C

Origin of Product

United States

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